

# 2-Chlorobenzoyl Isothiocyanate: Technical Profile & Synthetic Utility

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Chlorobenzoyl isothiocyanate

CAS No.: 5067-90-3

Cat. No.: B2730426

[Get Quote](#)

CAS Number: 5067-90-3 Molecular Formula: C<sub>8</sub>H<sub>4</sub>ClNOS Molecular Weight: 197.64 g/mol [1]

## Executive Summary & Critical Distinction

**2-Chlorobenzoyl isothiocyanate** is a highly reactive electrophilic intermediate used primarily in the synthesis of N-acyl thioureas, which serve as precursors for bioactive heterocycles (quinazolines, pyrimidines) and transition metal ligands.

**⚠ CRITICAL DISAMBIGUATION:** Researchers frequently confuse this compound with 2-Chlorobenzyl isothiocyanate (CAS 18967-44-7).

- Benzoyl (–CO–NCS): Acyl isothiocyanate. Highly prone to hydrolysis; typically prepared in situ. Reacts to form carbonyl thioureas.
- Benzyl (–CH<sub>2</sub>–NCS): Alkyl isothiocyanate. Stable liquid. Reacts to form alkyl thioureas.
- Implication: Confusing these two will result in a failed synthesis due to the drastically different electronic environments of the isothiocyanate carbon.

## Chemical Identity & Properties

Due to its high sensitivity to moisture, **2-chlorobenzoyl isothiocyanate** is rarely stored for long periods. It is almost exclusively generated in situ from its acid chloride precursor.

Property	Data	Notes
CAS Number	5067-90-3	Specific to the 2-chloro isomer. [1]
Precursor CAS	609-65-4	2-Chlorobenzoyl chloride (Starting material).
Appearance	Pale yellow to orange oil/solid	Color deepens upon hydrolysis or polymerization.
Boiling Point	~115–120 °C (at 10 mmHg)	Predicted/Analogous. Decomposes at high heat.
Reactivity	High Electrophilicity	Reacts violently with nucleophiles (amines, alcohols).
Stability	Moisture Sensitive	Hydrolyzes to 2- chlorobenzamide and COS/CO <sub>2</sub> .

## Synthesis & Preparation (The "Gold Standard" Protocol)

As a Senior Application Scientist, I recommend fresh in situ generation over purchasing stored stock. Commercial samples often degrade into the amide due to trace moisture ingress.

### Method: Nucleophilic Substitution via Phase Transfer or Solvent-Assisted Exchange

The most reliable route involves reacting 2-chlorobenzoyl chloride with ammonium thiocyanate.

Reagents:

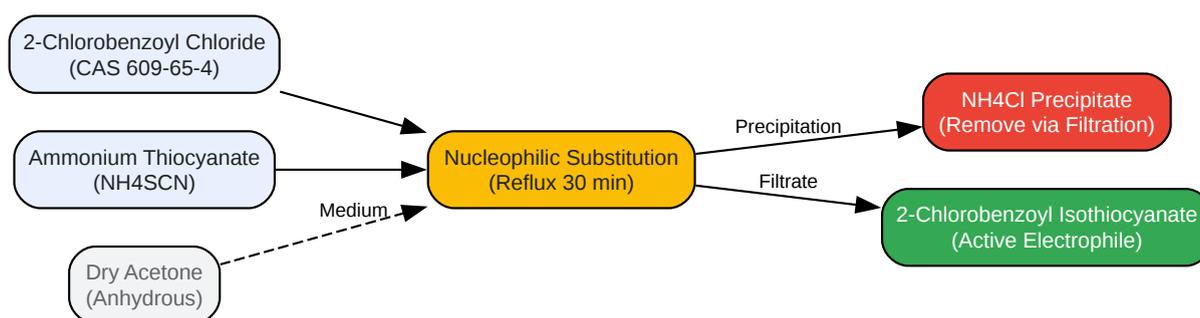
- 2-Chlorobenzoyl chloride (1.0 equiv)
- Ammonium thiocyanate (NH<sub>4</sub>SCN) or Potassium thiocyanate (KSCN) (1.1–1.2 equiv)

- Solvent: Dry Acetone (Preferred for speed) or Acetonitrile (Preferred for temperature control).
- Catalyst (Optional): PEG-400 (5 mol%) if using non-polar solvents like DCM/Toluene.

## Step-by-Step Protocol

- Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with N<sub>2</sub> or Ar.
- Solvation: Dissolve NH<sub>4</sub>SCN (1.2 equiv) in anhydrous acetone. The salt may not fully dissolve immediately.[2]
- Addition: Add 2-chlorobenzoyl chloride (1.0 equiv) dropwise at room temperature. The reaction is exothermic; control rate to maintain a gentle warmth (or cool to 0°C if scale >10g).
- Reaction: Stir vigorously. A white precipitate of NH<sub>4</sub>Cl (or KCl) will form immediately, indicating the reaction is proceeding.
  - Tip: Reflux for 15–30 minutes to ensure full conversion.
- Filtration (Critical): Filter off the inorganic salt precipitate under an inert atmosphere if possible. The filtrate contains the active **2-chlorobenzoyl isothiocyanate**.
- Usage: Use the filtrate immediately for the subsequent addition of the nucleophile (e.g., amine).

## Workflow Visualization



[Click to download full resolution via product page](#)

Caption: In situ generation of **2-chlorobenzoyl isothiocyanate** via nucleophilic substitution.

## Reactivity Profile & Mechanism

The carbonyl group adjacent to the isothiocyanate moiety significantly enhances the electrophilicity of the central carbon ( $-N=C=S$ ) via electron withdrawal.

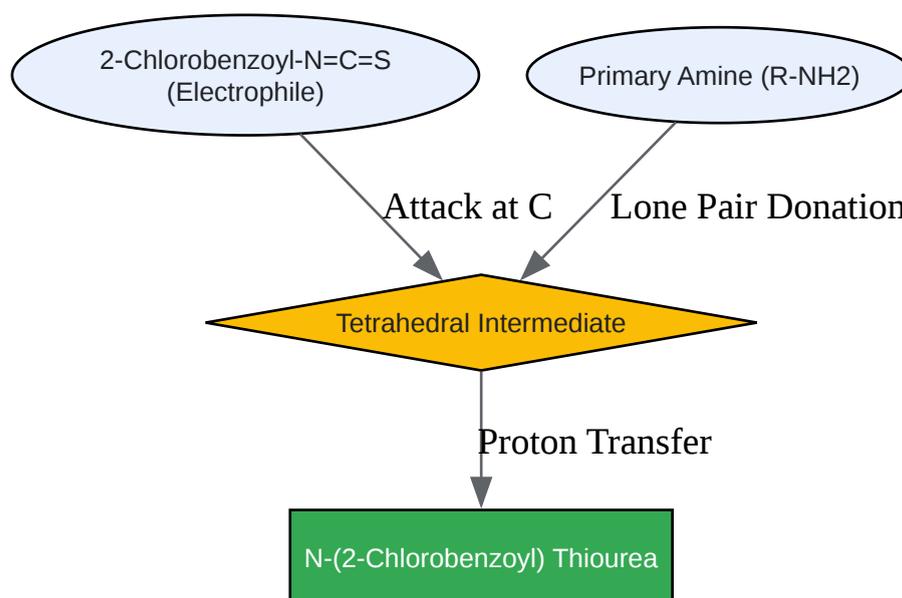
### Primary Reaction: Formation of N-Acyl Thioureas

When reacted with primary or secondary amines, the product is an N-(2-chlorobenzoyl)-N'-substituted thiourea. These are privileged scaffolds in medicinal chemistry.

Mechanism:

- Nucleophilic Attack: The amine lone pair attacks the central carbon of the isothiocyanate.
- Proton Transfer: Rapid tautomerization/proton shift stabilizes the thioamide bond.
- Intramolecular Hydrogen Bonding: The resulting benzoyl thiourea often forms a pseudo-six-membered ring via intramolecular H-bonding between the carbonyl oxygen and the thioamide proton, influencing its solubility and biological binding.

### Mechanistic Pathway



[Click to download full resolution via product page](#)

Caption: Mechanism of amine addition to **2-chlorobenzoyl isothiocyanate**.

## Applications in Drug Development

The 2-chlorobenzoyl moiety is sterically demanding and lipophilic, often improving the metabolic stability of the final drug candidate.

### A. Synthesis of Quinazolines (Anticancer/Antiviral)

Benzoyl thioureas derived from this isothiocyanate can undergo base-catalyzed cyclization to form quinazolin-4(3H)-ones or 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.

- Relevance: Quinazolinones are key pharmacophores in EGFR inhibitors (e.g., Gefitinib analogs).

### B. Metal Complexation (Antimicrobial)

The N-acyl thiourea motif acts as a potent bidentate ligand (O, S donor) for transition metals (Cu, Ni, Co).

- Research Insight: Complexes derived from **2-chlorobenzoyl isothiocyanate** have shown superior antibacterial activity compared to the free ligand, likely due to enhanced lipophilicity facilitating cell membrane penetration [1].

### C. Benzoylureas (Insecticides/Chitin Inhibitors)

While 2,6-difluoro analogs are more common in commercial insecticides (e.g., Diflubenzuron), the 2-chloro derivatives are used in structure-activity relationship (SAR) studies to modulate binding affinity to chitin synthase enzymes.

## Handling & Safety Protocols

Hazard Class: Lachrymator, Skin Irritant, Moisture Sensitive.

- Lachrymator: This compound is a potent tear gas agent. All work must be performed in a functioning fume hood.
- Hydrolysis: Upon contact with water, it releases COS (Carbonyl Sulfide) or CO<sub>2</sub> and HCl. COS is toxic.

- PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
- Quenching: Quench unused reaction mixtures with an excess of methanol or an amine solution (forming the stable thiourea/carbamate) before disposal. Do not pour directly into aqueous waste.

## References

- Ismail, M. F., & Elsayed, G. A. (2018). Dodecanoyl isothiocyanate... as precursors for the synthesis of different heterocyclic compounds. ResearchGate. Retrieved January 30, 2026, from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates. Retrieved January 30, 2026, from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Buy 2-Chlorobenzoyl isothiocyanate \(EVT-2867500\) | 5067-90-3 \[evitachem.com\]](#)
- [2. cbijournal.com \[cbijournal.com\]](#)
- To cite this document: BenchChem. [2-Chlorobenzoyl Isothiocyanate: Technical Profile & Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2730426#2-chlorobenzoyl-isothiocyanate-cas-number\]](https://www.benchchem.com/product/b2730426#2-chlorobenzoyl-isothiocyanate-cas-number)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)